
(3R)-3,4-Dihydroxybutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,4-Dihydroxybutanal is an organic compound with the molecular formula C4H8O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3R)-3,4-Dihydroxybutanal can be synthesized through several methods. One common approach involves the reduction of (3R)-3,4-Dihydroxybutanoic acid using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. Another method involves the aldol condensation of glycolaldehyde with formaldehyde, followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of (3R)-3,4-Dihydroxybutanoic acid. This process is carried out under high pressure and temperature using a metal catalyst such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (3R)-3,4-Dihydroxybutanoic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (3R)-3,4-Dihydroxybutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) for halogenation, and ammonia (NH3) for amination.
Major Products:
Oxidation: (3R)-3,4-Dihydroxybutanoic acid.
Reduction: (3R)-3,4-Dihydroxybutanol.
Substitution: Halogenated or aminated derivatives of this compound.
Aplicaciones Científicas De Investigación
(3R)-3,4-Dihydroxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fine chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of (3R)-3,4-Dihydroxybutanal involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, facilitating various biochemical reactions.
Comparación Con Compuestos Similares
(3S)-3,4-Dihydroxybutanal: The enantiomer of (3R)-3,4-Dihydroxybutanal, which has a different three-dimensional arrangement.
(3R)-3,4-Dihydroxybutanoic acid: An oxidized form of this compound.
(3R)-3,4-Dihydroxybutanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it a valuable compound in research and industry.
Propiedades
Número CAS |
44595-51-9 |
|---|---|
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.10 g/mol |
Nombre IUPAC |
(3R)-3,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m1/s1 |
Clave InChI |
CQSYGAZTCJHVFE-SCSAIBSYSA-N |
SMILES isomérico |
C(C=O)[C@H](CO)O |
SMILES canónico |
C(C=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


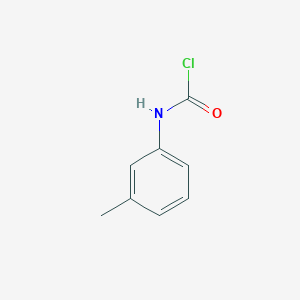
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)

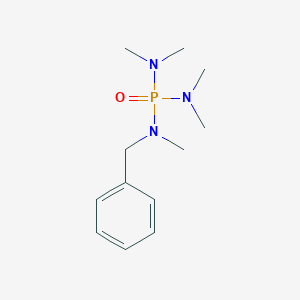

![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
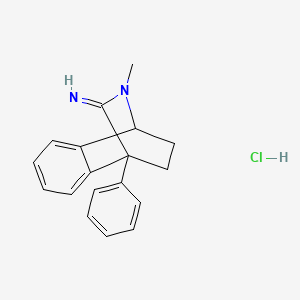
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)


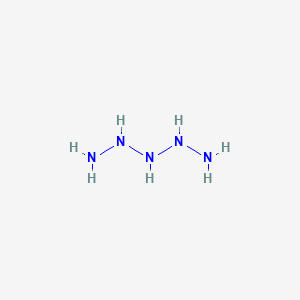
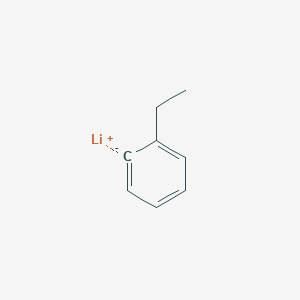
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
